![molecular formula C14H12Br2Si B3002716 3,7-Dibromo-5,5-dimethyl-5h-dibenzo[b,d]silole CAS No. 1228595-79-6](/img/structure/B3002716.png)
3,7-Dibromo-5,5-dimethyl-5h-dibenzo[b,d]silole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dibromo-5,5-dimethyl-5h-dibenzo[b,d]silole is a useful research compound. Its molecular formula is C14H12Br2Si and its molecular weight is 368.143. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Orbital Interactions and Electronic Structure
3,7-Dibromo-5,5-dimethyl-5h-dibenzo[b,d]silole and its derivatives are significant in the field of organometallic chemistry due to their unique electronic structures. Studies have shown that these compounds, including dibenzosilole derivatives, demonstrate intriguing orbital interactions. These interactions, such as p π -π* and σ*-π* conjugation, play a crucial role in defining the electronic structures of these compounds, making them promising materials for applications in organic electronics and optoelectronics (Yamaguchi & Tamao, 2005).
Photophysical Properties
The photophysical properties of benzo[b]silole derivatives have been extensively studied. For instance, compounds like 1-(1,1-dimethyl-2-phenylbenzo[b]silol-3-yl)-2-(2-phenylbenzo[b]thien-3-yl)perfluorocyclopentene show photochromic performance in solution, indicating potential applications in photo-responsive materials and devices (Yamaguchi et al., 2011).
Organic Solar Cell Applications
A notable application of dibenzosilole derivatives is in the field of organic solar cells. For example, a non-fullerene electron acceptor based on dibenzosilole and naphthalenediimide has been developed, demonstrating excellent solubility, thermal stability, and compatible energy levels with donor polymers. This has led to organic solar cells with decent power conversion efficiencies (Gupta et al., 2015).
Synthesis and Structural Analysis
The synthesis and structural analysis of dibenzosilole derivatives have also been a topic of interest. Studies have focused on creating novel structures and analyzing their molecular configurations through methods like X-ray crystallography. These studies provide foundational knowledge essential for exploring the potential applications of these compounds in various fields (Corey et al., 1978).
Power Conversion Efficiency in Solar Cells
Research has also been conducted to understand and improve the power conversion efficiency of dibenzo derivatives in bulk heterojunction organic solar cells. These studies have identified challenges such as low π-conjugation and structural disorder, providing insights into designing more efficient solar cell materials (Ramki et al., 2019).
Wirkmechanismus
Target of Action
The primary targets of 3,7-Dibromo-5,5-dimethyl-5h-dibenzo[b,d]silole are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
As research progresses, we will gain a better understanding of how this compound interacts with its targets and the resulting changes that occur .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which is the proportion of the drug that enters circulation and is able to have an active effect .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, we will gain a better understanding of these effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to be stored in an inert atmosphere at 2-8°C .
Eigenschaften
IUPAC Name |
3,7-dibromo-5,5-dimethylbenzo[b][1]benzosilole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2Si/c1-17(2)13-7-9(15)3-5-11(13)12-6-4-10(16)8-14(12)17/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJDSWHVALMLLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B3002634.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B3002636.png)
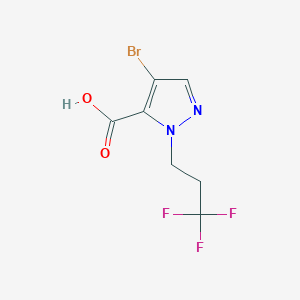
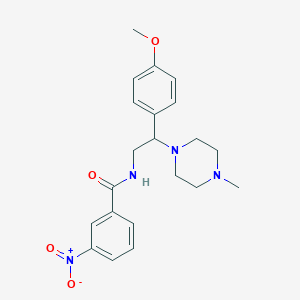

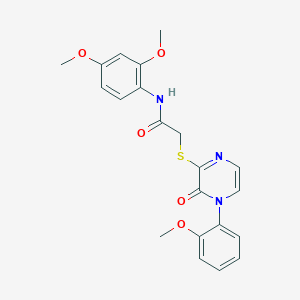


![2-[[1-(5-Chloropyridin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B3002650.png)
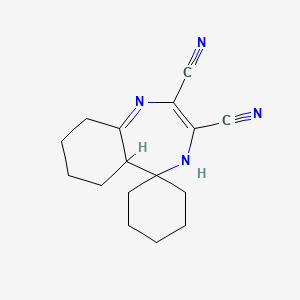
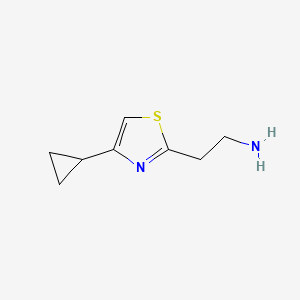
![3,4-dimethyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B3002655.png)

